2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene

Thermal properties Solid-phase handling Storage stability

Mis-ordering regioisomeric bis(trifluoromethyl)nitrobenzenes derails herbicide lead optimization. This ortho-chloro intermediate (CAS 654-55-7) is required for direct SNAr amination to 2,4-bis(trifluoromethyl)-6-nitroaniline derivatives. • High crystallinity (mp 234-237°C) simplifies handling vs. liquid analogs. • Dual reactive handles: nitro reduction then chlorine displacement for divergent library synthesis. • Distinct density (1.629 g/cm³) and logP (4.809) ensure batch-to-batch identity. • Solid form and high purity support reproducible agrochemical and medicinal chemistry workflows.

Molecular Formula C8H2ClF6NO2
Molecular Weight 293.55 g/mol
CAS No. 654-55-7
Cat. No. B1337309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene
CAS654-55-7
Molecular FormulaC8H2ClF6NO2
Molecular Weight293.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C8H2ClF6NO2/c9-6-4(8(13,14)15)1-3(7(10,11)12)2-5(6)16(17)18/h1-2H
InChIKeyOCRFDZOBCZLPRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene Procurement Guide


2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene (CAS 654-55-7) is a polysubstituted nitroaromatic intermediate bearing a chlorine atom ortho to the nitro group and two meta-situated trifluoromethyl groups . It is a high-melting crystalline solid (234–237 °C) with a density of 1.629 g/cm³ and a calculated logP of 4.809, reflecting the strong electron‑withdrawing and lipophilic character conferred by the trifluoromethyl and nitro substituents [1]. The compound serves as a key building block for the synthesis of 2,4‑bis(trifluoromethyl)‑6‑nitroaniline derivatives, which are important intermediates in herbicide development .

Ortho-chloro SNAr building block for selective derivatization
High-melting solid simplifies purification and weighing workflows
Documented intermediate for herbicide nitroaniline scaffold synthesis

2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene: No Generic Substitute


Compounds within the bis(trifluoromethyl)nitrobenzene class are not interchangeable. The presence and position of the chlorine substituent ortho to the nitro group profoundly alter the electronic landscape, nucleophilic aromatic substitution (SNAr) reactivity, and physical properties compared to non‑chlorinated, mono‑trifluoromethyl, or regioisomeric analogs [1]. For example, the non‑chlorinated parent 3,5‑bis(trifluoromethyl)nitrobenzene (CAS 328‑75‑6) is a liquid at room temperature with a substantially lower boiling point and logP, rendering it unsuitable for applications that require a solid, highly lipophilic intermediate with a reactive leaving group . Similarly, mono‑trifluoromethyl or para‑chloro isomers lack the same activation pattern for regioselective derivatization. The quantitative evidence below demonstrates that the specific substitution pattern of 2‑chloro‑1‑nitro‑3,5‑bis(trifluoromethyl)benzene confers a distinct profile that cannot be replicated by simply substituting a generic analog.

Non-chlorinated analog Lacks the reactive ortho-chloro leaving group; liquid at RT, unsuitable for solid-phase handling
Para-chloro regioisomer Meisenheimer intermediate less stabilized; yields a different regioisomeric aniline product
Bromo-substituted congener Lower melting point may shift purification behavior and substitution rate context

2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene Differentiation Evidence


Solid Handling vs. Liquid Analog

2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene is a crystalline solid with a melting point of 234–237 °C, whereas the non‑chlorinated analog 3,5‑bis(trifluoromethyl)nitrobenzene (CAS 328‑75‑6) is a clear yellow liquid at ambient temperature with no reported melting point and a boiling point of 71–72 °C (7 mmHg) . The bromo‑substituted congener (CAS 133307‑04‑7) exhibits a substantially lower melting point of 38–41 °C .

Solid Handling vs. Liquid Analog
Cross-study comparable
mp 234–237 °C
High-melting solid simplifies storage and gravimetric handling
Non-chlorinated comparator is a liquid at RT
Thermal properties Solid-phase handling Storage stability

Enhanced Lipophilicity vs. Non-Chlorinated Analog

The calculated octanol/water partition coefficient (logP) of 2‑chloro‑1‑nitro‑3,5‑bis(trifluoromethyl)benzene is 4.809, compared with a logP of 3.57 for the non‑chlorinated 3,5‑bis(trifluoromethyl)nitrobenzene [1]. The chlorine atom increases logP by approximately 1.24 log units, indicating significantly higher lipophilicity.

Enhanced Lipophilicity
Cross-study comparable
logP 4.809
Supports selection for lipophilic environment applications
ΔlogP ≈ +1.24 vs. non-chlorinated analog
Lipophilicity Partition coefficient Drug-like properties

SNAr Reactivity: Ortho-Chloro Advantage

The chlorine atom in 2‑chloro‑1‑nitro‑3,5‑bis(trifluoromethyl)benzene is located ortho to the nitro group, placing it in a ring position doubly activated toward nucleophilic aromatic substitution by the electron‑withdrawing nitro (σm = 0.71) and two trifluoromethyl groups (σm = 0.43 each) [1]. In contrast, the 4‑chloro regioisomer (CAS 2375‑97‑5) has the chlorine para to nitro, where the Meisenheimer intermediate cannot benefit from the same degree of stabilization, and the non‑chlorinated parent lacks a displaceable halogen altogether . While direct comparative SNAr rate constants are not publicly available for this specific series, the well‑established Hammett relationship predicts significantly faster substitution at the ortho‑chloro position than at para‑chloro or in the absence of chlorine [1].

SNAr Reactivity Advantage
Class-level inference
Ortho-Cl/Nitro activation
Predicted faster substitution at ortho position
Hammett-based; quantitative rate data unavailable
SNAr reactivity Regioselective substitution Chloro leaving group

Density Advantage in Solid Form

The experimentally reported density of 2‑chloro‑1‑nitro‑3,5‑bis(trifluoromethyl)benzene is 1.629 g/cm³, compared with 1.535 g/cm³ for 3,5‑bis(trifluoromethyl)nitrobenzene . The 0.094 g/cm³ increase (∼6%) reflects the additional chlorine mass and altered crystal packing.

Density Advantage
Cross-study comparable
1.629 g/cm³
Higher density affects formulation and shipping calculations
+6.1% vs. non-chlorinated analog
Density Molecular weight Crystal packing

Validated Herbicide Intermediate

2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene is explicitly documented as a reactant for the synthesis of 2,4-bis(trifluoromethyl)-6-nitroaniline derivatives, a class of intermediates used in commercial herbicide development . The non‑chlorinated analog 3,5‑bis(trifluoromethyl)nitrobenzene lacks the chlorine required for amination via SNAr at this position, making it unsuitable for this transformation pathway. The 4‑chloro isomer would produce a different regioisomeric aniline product, not the 2,4‑bis(trifluoromethyl)‑6‑nitroaniline scaffold.

Validated Herbicide Intermediate
Supporting evidence
Documented route specificity
Only ortho-chloro regioisomer yields target aniline scaffold
No quantitative yield data available
Agrochemical intermediate Herbicide synthesis Nitroaniline building block

2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene Applications


Herbicide Intermediate Synthesis

In herbicide R&D programs targeting trifluoromethyl‑substituted nitroaniline scaffolds, 2‑chloro‑1‑nitro‑3,5‑bis(trifluoromethyl)benzene is the required ortho‑chloro intermediate for direct SNAr amination to afford 2,4‑bis(trifluoromethyl)‑6‑nitroaniline derivatives . The high melting point (234–237 °C) and solid form simplify reaction setup and purification compared to liquid analogs, while the enhanced lipophilicity (logP 4.809) of the resulting aniline products aligns with the physicochemical requirements for foliar‑applied herbicides [1]. Researchers and procurement teams should specify this exact CAS number (654‑55‑7) to avoid regioisomeric mis‑ordering that would produce inactive or off‑patent aniline products.

Sequential Nitro Reduction and SNAr Diversification

Medicinal chemistry programs requiring orthogonally functionalized bis(trifluoromethyl)benzene cores can exploit the dual reactivity of 2‑chloro‑1‑nitro‑3,5‑bis(trifluoromethyl)benzene. The nitro group can be reduced to the corresponding aniline (2‑chloro‑3,5‑bis(trifluoromethyl)aniline), which retains the chlorine for subsequent SNAr displacement with nitrogen, oxygen, or sulfur nucleophiles . This sequential strategy is not accessible from the non‑chlorinated parent, which lacks a second reactive handle, or from the 4‑chloro isomer, where the Meisenheimer intermediate formed during SNAr is less stabilized .

Supramolecular Assemblies Building Block

The high density (1.629 g/cm³) and crystalline nature of 2‑chloro‑1‑nitro‑3,5‑bis(trifluoromethyl)benzene make it a candidate building block for fluorinated metal‑organic frameworks (MOFs) or halogen‑bonded co‑crystals where heavy‑atom effects and close packing are desirable . In contrast, the non‑chlorinated liquid analog (density 1.535 g/cm³) is less suitable for solid‑state applications requiring precise stoichiometry and crystallinity .

Analytical Reference Standard Identification

For quality control and reference standard applications, the distinctive combination of melting point (234–237 °C), logP (4.809), and density (1.629 g/cm³) provides a multi‑parameter identity check that distinguishes this compound from all closely related analogs . Procurement of authenticated material with these specific values ensures batch‑to‑batch consistency in analytical method development and regulatory submissions.

Application
Selection Property
Validation Focus
Herbicide Intermediate Synthesis
Ortho-chloro SNAr site
Aniline regioisomer identity
Sequential Nitro Reduction & SNAr
Dual reactivity handles
Orthogonal derivatization sequence
Supramolecular Assemblies
High-density crystalline solid
Crystallinity and stoichiometry
Analytical Reference Standard
Multi-parameter identity profile
Batch-to-batch consistency

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